molecular formula C11H14N4O2S2 B12803611 S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate CAS No. 52065-86-8

S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate

Cat. No.: B12803611
CAS No.: 52065-86-8
M. Wt: 298.4 g/mol
InChI Key: YNZVHRCPNYQLEI-UHFFFAOYSA-N
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Description

S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate: is a chemical compound that belongs to the class of sulfonothioates It is characterized by the presence of a tetrazole ring and a sulfonothioate group attached to a trimethylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1-methyl-1H-tetrazole-5-thiol. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonothioate linkage. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its ability to interact with biological targets makes it a valuable tool in drug discovery and development .

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the sulfonothioate group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Compared to its analogs, S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate is unique due to the presence of the methyl group on the tetrazole ring. This structural variation can influence its reactivity and interaction with biological targets, making it a distinct compound with specific applications .

Properties

CAS No.

52065-86-8

Molecular Formula

C11H14N4O2S2

Molecular Weight

298.4 g/mol

IUPAC Name

1-methyl-5-(2,4,6-trimethylphenyl)sulfonylsulfanyltetrazole

InChI

InChI=1S/C11H14N4O2S2/c1-7-5-8(2)10(9(3)6-7)19(16,17)18-11-12-13-14-15(11)4/h5-6H,1-4H3

InChI Key

YNZVHRCPNYQLEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)SC2=NN=NN2C)C

Origin of Product

United States

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